9-[4-(1-aminopropan-2-yl)phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one
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Overview
Description
®-9-(4-(1-aminopropan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienoquinoline core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-9-(4-(1-aminopropan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
®-9-(4-(1-aminopropan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce hydroquinoline compounds .
Scientific Research Applications
Chemistry
In chemistry, ®-9-(4-(1-aminopropan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications .
Medicine
In medicine, ®-9-(4-(1-aminopropan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new medications .
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in fields such as materials science and chemical engineering .
Mechanism of Action
The mechanism of action of ®-9-(4-(1-aminopropan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, thereby affecting cellular processes and potentially leading to therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinolin-4-ylamine: This compound shares a similar quinoline core but lacks the thieno and hydroxy groups.
4-Hydroxy-2-quinolones: These compounds have a similar hydroxyquinoline structure but differ in their substituents and overall molecular framework.
Uniqueness
®-9-(4-(1-aminopropan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one is unique due to its specific combination of functional groups and its chiral center. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C21H20N2O2S |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
9-[4-(1-aminopropan-2-yl)phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one |
InChI |
InChI=1S/C21H20N2O2S/c1-11-9-16(24)17(14-5-3-13(4-6-14)12(2)10-22)18-15-7-8-26-20(15)21(25)23-19(11)18/h3-9,12,24H,10,22H2,1-2H3,(H,23,25) |
InChI Key |
OETLNMOJNONWOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN)O |
Origin of Product |
United States |
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